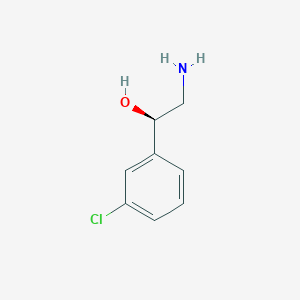

(R)-2-Amino-1-(3-chlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-amino-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIXOUDTUPEEL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Key Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide to (R)-2-Amino-1-(3-chlorophenyl)ethanol: Properties, Synthesis, and Applications

This compound is a chiral amino alcohol that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. As a versatile synthetic intermediate, its structural and stereochemical properties make it a crucial component in the synthesis of complex, biologically active molecules. The presence of a stereogenic center, an aromatic ring substituted with a chloro group, and reactive amino and hydroxyl functionalities provides a scaffold that is frequently utilized in the design of targeted therapeutics.

This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical characterization, and applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals, such as inhibitors for the IGF-1 receptor in anticancer research.[1] The information presented is intended for researchers, chemists, and professionals in the drug development sector who require a deep technical understanding of this important molecule.

Physicochemical and Structural Properties

The fundamental chemical and physical characteristics of a compound are critical for its application in synthesis and formulation. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| CAS Number | 1245623-78-2 (for hydrochloride salt) | [3] |

| Appearance | Typically an off-white powder (hydrochloride salt) | |

| Boiling Point | 316.8 ± 27.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 145.4 ± 23.7 °C (Predicted) | [4] |

| Storage Temperature | Recommended 2-8°C | [4] |

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates.

Stereoselective Synthesis: Accessing the (R)-Enantiomer

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective synthetic routes to obtain the desired (R)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol is of paramount importance. Methods often focus on the asymmetric reduction of a corresponding α-aminoketone precursor.

Key Synthetic Strategies

-

Asymmetric Transfer Hydrogenation: This is a powerful method for the enantioselective reduction of ketones. Catalytic systems, often employing ruthenium or rhodium complexes with chiral ligands, facilitate the transfer of hydrogen from a hydrogen source (e.g., formic acid/triethylamine azeotrope) to the ketone, yielding the chiral alcohol with high enantiomeric excess.[5] The choice of catalyst and reaction conditions is critical to achieving high selectivity for the (R)-isomer.

-

Biocatalytic Reduction: The use of enzymes (ketoreductases) or whole-cell systems offers a green and highly specific alternative to traditional chemical methods.[1] Microbial screening can identify organisms or isolated enzymes capable of reducing the precursor, 2-amino-1-(3-chlorophenyl)ethanone, to the (R)-alcohol with excellent yield and enantiopurity.[1] This approach avoids the use of heavy metals and often proceeds under mild reaction conditions.

Generalized Protocol for Asymmetric Transfer Hydrogenation

The following protocol outlines a representative procedure for the synthesis of (R)-2-amino-1-phenylethanol derivatives, which can be adapted for the 3-chloro substituted target molecule.

Step 1: Precursor Preparation

-

Synthesize the precursor ketone, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, through established methods.

Step 2: Asymmetric Reduction

-

Charge a reaction vessel with the precursor ketone (1.0 equiv) and a suitable solvent, such as methanol or isopropanol.[5]

-

Add the asymmetric catalyst (e.g., a chiral Ru-complex, ~0.1-0.5 mol %) to the mixture.[5]

-

Introduce the hydrogen source, typically a formic acid/triethylamine (5:2) mixture.[5]

-

Heat the reaction mixture to a controlled temperature (e.g., 60-65 °C) and stir for a sufficient duration (e.g., 12-24 hours) until reaction completion is confirmed by a monitoring technique like TLC or LC-MS.[5]

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or methylene chloride) and washing with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid and remove the catalyst.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography or recrystallization to achieve high chemical and optical purity.

Synthetic Workflow Diagram

Caption: Workflow for the asymmetric synthesis of the target molecule.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a multiplet for the chiral methine proton (CH-OH), and multiplets for the diastereotopic protons of the adjacent methylene group (CH₂-N). The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display unique signals for each carbon atom. Key signals would include those for the aromatic carbons (with the carbon attached to chlorine being distinct), the chiral carbon bearing the hydroxyl group (~70-75 ppm), and the carbon of the aminomethylene group (~45-55 ppm).[7]

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 3300-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations.[6] C-H stretches for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A C-Cl stretch would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Chiral Purity Analysis Protocol

Ensuring high enantiomeric excess (e.e.) is critical. Chiral chromatography is the standard method for this determination.

Step 1: Method Development

-

Select a suitable chiral stationary phase (CSP). For amino alcohols, columns like Chiralcel OD or Chiralpak AD are often effective.

-

Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[5]

Step 2: Sample Preparation

-

Accurately prepare a solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a solution of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

Step 3: Chromatographic Analysis

-

Equilibrate the chiral HPLC or SFC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject the racemic standard and record the chromatogram, identifying the two peaks corresponding to the (R) and (S) enantiomers.

-

Inject the sample solution under the same conditions.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

Step 4: Calculation of Enantiomeric Excess (e.e.)

-

Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of the desired (R)-enantiomer and Area_minor is the peak area of the (S)-enantiomer.

Analytical Workflow Diagram

Caption: Simplified pathway showing the use of the title compound in API synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS). [8][9][10] 7.1 Hazard Identification

-

Skin Corrosion/Irritation: May cause skin irritation. [9]* Serious Eye Damage/Irritation: Can cause serious eye irritation or damage. [9]* Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. * Respiratory Irritation: May cause respiratory irritation. [9] 7.2 Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [8]2. Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. [10] * Eye Protection: Use safety glasses with side-shields or chemical goggles. [8] * Clothing: Wear a lab coat or a protective suit to prevent skin contact. [10]3. Handling Practices:

-

Avoid breathing dust, fumes, or vapors. [8][9] * Avoid contact with skin and eyes. [10] * Wash hands thoroughly after handling. * Keep away from heat, sparks, and open flames. [8]4. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. [8] 7.3 First Aid Measures

-

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8][10]* In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. [10]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [9]* If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]

References

This section would be populated with the full reference list based on the citations used in the text.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 1stsci.com [1stsci.com]

- 4. (2R)-2-Amino-2-(3-chlorophenyl)ethanol | CAS#:926291-77-2 | Chemsrc [chemsrc.com]

- 5. scihorizon.com [scihorizon.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aablocks.com [aablocks.com]

physicochemical characteristics of (R)-2-Amino-1-(3-chlorophenyl)ethanol

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-1-(3-chlorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral amino alcohol that serves as a critical building block in modern synthetic chemistry. Its structural features—a chiral center, a primary amine, a secondary alcohol, and a chlorinated phenyl ring—make it a versatile intermediate for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities. The precise stereochemistry of the (R)-enantiomer is often essential for achieving the desired biological activity and minimizing off-target effects in drug candidates.

This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind analytical choices and provides actionable, field-proven protocols for characterization.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The key identifiers for this compound are outlined below.

-

IUPAC Name: (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol

-

Synonyms: this compound

-

CAS Number: 168112-89-8 (for the (S)-enantiomer, the (R)-enantiomer CAS is less commonly indexed, though the racemate is 179811-63-3)[1][2]

Chemical Structure:

The structure features a stereogenic center at the carbon atom bonded to both the hydroxyl group and the 3-chlorophenyl ring. This chirality is fundamental to its application in asymmetric synthesis.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both laboratory and physiological environments, influencing everything from reaction kinetics to bioavailability.

Data Summary Table

| Property | Value | Significance & Context |

| Appearance | White to off-white crystalline powder | Visual confirmation of purity; coloration may indicate impurities. |

| Melting Point | 58 - 64 °C (estimated)[5] | This range is for the related compound (R)-(-)-2-Amino-1-phenylethanol. A sharp melting point is a key indicator of purity. The chloro-substitution may alter this value. |

| Boiling Point | 160 °C at 17 mmHg (estimated)[5] | Data from the non-chlorinated analogue suggests the compound is amenable to distillation under reduced pressure, though this is not a common purification method for this solid. |

| Solubility | Soluble in methanol, ethanol; limited solubility in water | The polar amine and hydroxyl groups confer solubility in polar organic solvents. Solubility in aqueous media is expected to be pH-dependent due to the basicity of the amino group. |

| pKa | ~9-10 (amine), ~14-15 (alcohol) (estimated) | The primary amino group is the main basic center, which will be protonated at physiological pH. The hydroxyl group is weakly acidic. These values are critical for designing extraction, chromatography, and formulation protocols. |

| Optical Rotation | [α]²⁰D = -39 to -45° (c=1 in EtOH) (estimated)[5] | This value is for the non-chlorinated parent compound. The specific rotation is a critical, experimentally determined parameter used to confirm the enantiomeric identity and purity of the material. A positive value would indicate the presence of the (S)-enantiomer. |

Spectroscopic and Spectrometric Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected signals in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) are as follows:

-

¹H NMR:

-

Aromatic Protons (4H): Complex multiplet signals between δ 7.2-7.5 ppm, characteristic of the 1,3-disubstituted benzene ring.

-

Methine Proton (-CH(OH)-, 1H): A doublet of doublets (dd) or multiplet around δ 4.8-5.0 ppm. Its coupling to the adjacent CH₂ protons provides key connectivity information.

-

Methylene Protons (-CH₂N-, 2H): Two distinct signals (diastereotopic protons) appearing as complex multiplets, likely between δ 2.8-3.2 ppm.

-

Amine Protons (-NH₂, 2H): A broad singlet that can exchange with D₂O, typically between δ 1.5-3.0 ppm, position is concentration and solvent dependent.

-

Hydroxyl Proton (-OH, 1H): A broad singlet or a doublet (if coupling to the methine proton is resolved), position is variable.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Signals in the δ 125-145 ppm region. The carbon attached to chlorine (C-Cl) will be distinct.

-

Methine Carbon (-C(OH)-, 1C): Signal around δ 70-75 ppm.

-

Methylene Carbon (-C(NH₂)-, 1C): Signal around δ 45-50 ppm.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 171 and a characteristic M+2 peak at m/z 173 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would include:

-

Loss of water (-H₂O): [M-18]⁺

-

Alpha-cleavage: Benzylic cleavage is highly favorable, leading to a prominent fragment from the loss of the CH₂NH₂ group (m/z 30), resulting in a fragment at m/z 141/143.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

N-H Stretch: Two distinct, sharper peaks in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Analytical Methodologies and Protocols

For a chiral intermediate intended for pharmaceutical use, purity—both chemical and enantiomeric—is paramount. HPLC is the definitive technique for this assessment.

Purity and Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) in the HPLC column. The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to differential retention times, allowing for their separation and quantification. A reverse-phase C18 column is typically used for achiral purity analysis (to detect any chemical impurities).

dot

Sources

An In-Depth Technical Guide to (R)-2-Amino-1-(3-chlorophenyl)ethanol: Molecular Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-2-amino-1-(3-chlorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical development. We will delve into its molecular structure and stereochemical properties, explore detailed methodologies for its asymmetric synthesis and chiral resolution, and discuss its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a stereogenic center at the carbinol carbon. Its structure consists of a 3-chlorophenyl group attached to a hydroxy-bearing carbon, which is also bonded to an adjacent aminomethyl group.

Table 1: Physicochemical Properties of 2-Amino-1-(3-chlorophenyl)ethanol

| Property | Value | Source |

| IUPAC Name | (1R)-2-amino-1-(3-chlorophenyl)ethanol | N/A |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| CAS Number | 1429382-53-5 (for (1R,2R) diastereomer, specific CAS for (R) may vary) | [2] |

Stereochemistry and the Cahn-Ingold-Prelog (CIP) Convention

The "(R)" designation in the name of the molecule specifies the absolute configuration of the single stereocenter at the carbon atom bonded to the hydroxyl group (C1). This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the stereochemistry:

-

Identify the stereocenter: The carbon atom attached to the hydroxyl group, the 3-chlorophenyl group, the aminomethyl group, and a hydrogen atom.

-

Assign priorities to the substituents:

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -C₆H₄Cl (The carbon of the phenyl ring is attached to other carbons)

-

Priority 3: -CH₂NH₂ (The methylene carbon is attached to a nitrogen)

-

Priority 4: -H (Hydrogen, atomic number 1)

-

-

Orient the molecule: The lowest priority group (H) is pointed away from the viewer.

-

Trace the path from priority 1 to 2 to 3: For the (R)-enantiomer, this path traces a clockwise direction.

Synthesis of this compound

The enantioselective synthesis of chiral amino alcohols is a critical step in the production of many pharmaceuticals. The primary strategies for obtaining the desired (R)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol are asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A highly efficient method for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone.[3] This approach avoids the need for protection and deprotection steps, making it an attractive option for industrial-scale production.

The synthesis of the precursor ketone, 2-amino-1-(3-chlorophenyl)ethanone, can be achieved from 3-chloroacetophenone. A common route involves α-bromination followed by displacement of the bromide with an amino group (or a protected equivalent).

The following is a representative protocol for the asymmetric transfer hydrogenation of an unprotected α-amino ketone, adapted from established methodologies for similar substrates.[3] This method typically utilizes a chiral ruthenium catalyst.

Experimental Protocol:

-

Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral ruthenium catalyst (e.g., RuCl[(S,S)-Teth-TsDpen]) is prepared in an appropriate solvent like methanol.

-

Reaction Setup: A reaction vessel is charged with 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) and the catalyst solution (0.1-0.5 mol%).

-

Reagent Addition: A mixture of formic acid and triethylamine (5:2 ratio) is added as the hydrogen source.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 60-65 °C) for a specified time (typically 12-24 hours), with reaction progress monitored by HPLC.

-

Workup and Isolation: Upon completion, the reaction is cooled to room temperature and neutralized with an aqueous base (e.g., ammonium hydroxide). The product is then isolated by filtration or extraction with an organic solvent, followed by purification via crystallization or chromatography.

Chiral Resolution of Racemic 2-Amino-1-(3-chlorophenyl)ethanol

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the amino alcohol followed by separation of the enantiomers. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a well-established and scalable method.[4][5]

The racemic amino alcohol can be prepared by the non-chiral reduction of 2-amino-1-(3-chlorophenyl)ethanone using a standard reducing agent such as sodium borohydride.

A common and cost-effective resolving agent for amines is tartaric acid.[6] The following protocol outlines the general steps for chiral resolution using (+)-tartaric acid.

Experimental Protocol:

-

Salt Formation: A solution of racemic 2-amino-1-(3-chlorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount (or a slight excess) of (+)-tartaric acid.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are the basis for the separation.

-

Isolation of Diastereomer: The less soluble diastereomeric salt is isolated by filtration. The optical purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: The enantiomerically enriched amino alcohol is then extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the final product is critical in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Table 2: Representative Chiral HPLC Conditions

| Parameter | Condition |

| Column | Crownpack CR(+) |

| Mobile Phase | Perchloric acid buffer (pH 2.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Retention Time (R) | ~16.8 min |

| Retention Time (S) | ~18.5 min |

| (Data adapted from a patent describing the separation of these enantiomers.[7]) |

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The NMR spectra will be characterized by signals corresponding to the aromatic protons of the 3-chlorophenyl ring, the methine proton of the carbinol group, and the methylene protons of the aminomethyl group.

-

¹H NMR: The aromatic region will show a complex multiplet pattern typical of a 1,3-disubstituted benzene ring. The methine proton (-CH(OH)-) will appear as a doublet of doublets due to coupling with the adjacent methylene protons. The aminomethyl protons (-CH₂NH₂) will also exhibit a complex splitting pattern.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with the carbon bearing the chlorine atom being downfield), the carbinol carbon, and the aminomethyl carbon. Data from similar compounds like 3-aminobenzyl alcohol show aromatic signals in the range of 112-149 ppm and a benzylic carbon signal around 64 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ from the primary amine.

-

C-H stretch (aromatic): Bands typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands typically below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Applications in Drug Development

Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals. Their ability to introduce a specific stereochemistry is vital for the biological activity and safety of the final drug product.

This compound and its analogs are valuable intermediates in the synthesis of various therapeutic agents. For instance, the structurally similar (S)-2-chloro-1-(3-chlorophenyl)ethanol is a known intermediate in the development of inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), which are investigated as potential anticancer agents.[9][10] Furthermore, other chiral phenylethanolamine derivatives are key components in drugs targeting adrenergic receptors, such as the β3 adrenergic agonist Mirabegron, used for treating overactive bladder.[11] The specific stereochemistry imparted by this building block is often essential for achieving the desired pharmacological effect and minimizing off-target activities.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the pharmaceutical industry. A thorough understanding of its stereochemistry, coupled with efficient and scalable synthetic and analytical methods, is paramount for its successful application in drug development. The methodologies outlined in this guide, including asymmetric transfer hydrogenation and classical chiral resolution, provide robust pathways to access this enantiomerically pure building block. As the demand for stereochemically defined drugs continues to grow, the importance of such chiral intermediates will undoubtedly increase.

References

-

The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Available from: [Link]

-

Rocha, L. C., et al. Supplementary Information for: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Available from: [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available from: [Link]

- Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

ChemEurope.com. Chiral resolution. Available from: [Link]

-

National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

- Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

-

National Center for Biotechnology Information. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available from: [Link]

-

MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available from: [Link]

-

PubChem. 2-Amino-1-(3-chlorophenyl)propan-1-one. Available from: [Link]

-

Andrew G. Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

-

Royal Society of Chemistry. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol. Available from: [Link]

-

LookChem. (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethanol. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Product Catalog. Available from: [Link]

-

PubMed. Metabolic Formation and Synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 Pyridine)ethanol. A Potential Hypocholesteremic Agent. Available from: [Link]

-

MDPI. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Available from: [Link]

- Google Patents. Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethanol|lookchem [lookchem.com]

- 3. scihorizon.com [scihorizon.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Chiral_resolution [chemeurope.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

synthesis of chiral 2-amino-1-phenylethanol derivatives

An In-Depth Technical Guide to the Synthesis of Chiral 2-Amino-1-Phenylethanol Derivatives

Abstract

Chiral 2-amino-1-phenylethanol derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and fine chemicals.[1][2] They also serve as indispensable chiral auxiliaries, ligands, and catalysts in the field of asymmetric synthesis.[2][3][4] The critical importance of enantiopurity for biological activity and reaction stereocontrol has driven the development of numerous sophisticated synthetic strategies. This technical guide provides a comprehensive overview of the core methodologies for synthesizing these valuable compounds, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of key approaches, including the asymmetric reduction of prochiral ketones, diastereoselective methods employing chiral auxiliaries, kinetic and dynamic kinetic resolutions, and modern biocatalytic and chemoenzymatic cascades. Each section is designed to offer not just protocols, but also the strategic rationale behind experimental choices, empowering practitioners to select and optimize the most suitable route for their specific target molecule.

Introduction: The Enduring Significance of Chiral 1,2-Amino Alcohols

The 1-phenyl-2-aminoethanol backbone is a privileged scaffold in medicinal chemistry. Its derivatives encompass a wide range of therapeutic agents, including bronchodilators, decongestants, and psychoactive compounds. For example, the diastereomers norephedrine and norpseudoephedrine are well-known sympathomimetic amines whose biological activities are intrinsically tied to their stereochemistry.[5][6] Beyond their direct biological roles, these amino alcohols are foundational building blocks for more complex active pharmaceutical ingredients (APIs) and are frequently employed as chiral auxiliaries to guide the stereochemical outcome of asymmetric reactions.[2][7] Given the stringent regulatory requirements for enantiomerically pure drugs, the development of efficient, scalable, and stereoselective synthetic methods remains a paramount objective in both academic and industrial research.[8]

Core Strategy: Asymmetric Reduction of Prochiral Ketones

One of the most direct and widely adopted strategies for establishing the chiral carbinol center is the enantioselective reduction of a corresponding prochiral α-amino or α-functionalized ketone.[9][10] This approach is powerful because the ketone precursors are often readily accessible. Success hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the carbonyl group.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method that uses a stable, inexpensive hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to effect reduction.[9] The pioneering work of Noyori established that chiral ruthenium(II) complexes, particularly those bearing N-tosylated diamine ligands like TsDPEN, are exceptionally effective catalysts for this transformation.[5][11]

The mechanism involves the formation of a ruthenium hydride species, which coordinates to the ketone. The hydrogen is then transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chiral ligand environment dictates the facial selectivity of the hydride delivery, thereby controlling the stereochemistry of the resulting alcohol.

Experimental Protocol: Asymmetric Hydrogenation of an α-Succinimido Ketone [11][12]

-

Precursor Synthesis: Prepare the α-succinimido acetophenone by reacting 2-bromoacetophenone with potassium succinimide in a suitable solvent like DMF.

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the chiral ruthenium catalyst, such as (S,S)-TsDPEN-Ru, and a base (e.g., potassium tert-butoxide).

-

Hydrogenation: Dissolve the α-succinimido acetophenone substrate in an appropriate solvent (e.g., 2-propanol). Transfer this solution to the vessel containing the catalyst.

-

Reaction: Pressurize the vessel with hydrogen gas (or add the hydrogen source, e.g., HCOOH/Et₃N for transfer hydrogenation) and stir at the specified temperature (e.g., room temperature to 50 °C) until completion, monitored by TLC or HPLC.

-

Work-up and Hydrolysis: After the reaction, carefully quench the mixture, remove the solvent, and extract the succinimido alcohol. Subsequently, hydrolyze the succinimide protecting group using a mild base (e.g., dilute NaOH) or acid to yield the final 2-amino-1-phenylethanol derivative.

-

Purification & Analysis: Purify the final product by crystallization or chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

Oxazaborolidine-Catalyzed Borane Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to mediate the reduction of ketones by borane (BH₃).[11][13] A common and effective strategy involves the reduction of an α-halo ketone, such as 2-chloroacetophenone, to the corresponding chiral chlorohydrin. This intermediate is then easily converted to the amino alcohol via nucleophilic substitution with ammonia.[11][13]

The catalyst, typically derived from proline, forms a Lewis acid-base complex with borane. This complex then coordinates to the ketone, positioning the carbonyl oxygen away from the sterically bulky group on the catalyst. Borane from the solution then delivers a hydride to the exposed face of the ketone, ensuring high enantioselectivity.

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| 2-Chloroacetophenone | (S)-CBS catalyst, BH₃·THF | >90 | 93-97 | [11][13] |

| α-Succinimido Acetophenone | (S,S)-TsDPEN-Ru, H₂ | >95 | 98 | [11] |

| 1-Hydroxy-1-phenyl-propan-2-one imine | (R,R)-Cp*RhCl(TsDPEN), HCOOH/Et₃N | >90 | >99 | [5] |

Table 1: Comparison of Asymmetric Reduction Methods for Ketone Precursors.

Experimental Protocol: CBS Reduction of 2-Chloroacetophenone [11][13]

-

Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS) as a solution in toluene to a cooled (e.g., 0 °C) reaction flask.

-

Borane Addition: Slowly add borane dimethyl sulfide complex (BH₃·DMS) or borane-THF complex (BH₃·THF) to the catalyst solution and stir for 10-15 minutes.

-

Substrate Addition: Add a solution of 2-chloroacetophenone in a suitable solvent (e.g., THF or CH₂Cl₂) dropwise to the catalyst-borane mixture, maintaining the low temperature. The rate of addition is critical for achieving high enantioselectivity.

-

Reaction & Quench: Stir the reaction for the required time (typically 1-2 hours) until completion. Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure and perform a standard aqueous work-up to isolate the crude (S)-2-chloro-1-phenylethanol.

-

Amination: Dissolve the crude chlorohydrin in a suitable solvent and react with an ammonia source (e.g., aqueous ammonium hydroxide) to displace the chloride and form the amino alcohol.[11]

-

Purification & Analysis: Purify the product by crystallization or chromatography and determine the ee by chiral HPLC.

Diastereoselective Approaches Using Chiral Auxiliaries

An alternative to direct asymmetric catalysis is the use of a chiral auxiliary. In this strategy, an achiral substrate is covalently bonded to a recoverable, enantiopure molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemistry of a subsequent reaction on the substrate, creating a new stereocenter with high diastereoselectivity.[7][14]

A common application of this logic involves the diastereoselective addition of nucleophiles (e.g., Grignard or organolithium reagents) to C=N double bonds. For instance, a prochiral aldehyde can be condensed with a chiral amine or hydrazine to form a chiral imine or hydrazone. The auxiliary shields one face of the imine, forcing the nucleophile to attack from the less hindered face.[15] After the reaction, the auxiliary is cleaved and can be recovered for reuse.

Resolution Strategies for Racemic Precursors

When a direct asymmetric synthesis is not feasible or efficient, resolution of a racemic mixture is a viable and industrially important alternative. Resolution separates a 50:50 mixture of enantiomers into its individual components.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are superb catalysts for this purpose due to their exquisite enantioselectivity under mild conditions.[16][17] In a typical lipase-mediated resolution of a racemic amino alcohol, the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) much faster than the other, using an acyl donor like vinyl acetate.[18] The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated. The major drawback is a theoretical maximum yield of only 50% for a single enantiomer.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) elegantly overcomes the 50% yield limitation of EKR.[19] It combines the selective enzymatic reaction with the in-situ racemization of the slower-reacting enantiomer.[20] This way, the unreactive enantiomer is continuously converted back into the racemic mixture, providing more of the reactive enantiomer for the enzyme to process. This allows for a theoretical yield of up to 100% of a single enantiomeric product.

A common system for the DKR of amino alcohols pairs a lipase (e.g., Candida antarctica lipase B, CALB) with a metal-based racemization catalyst, such as a ruthenium complex (e.g., Shvo's catalyst).[5][19] The enzyme selectively acylates one enantiomer, while the ruthenium catalyst racemizes the remaining unreacted alcohol.

Experimental Protocol: Lipase/Ru-Catalyzed DKR of (±)-1-Phenylethanol [19][20]

-

Setup: To a flask containing a solution of racemic 1-phenylethanol in an anhydrous organic solvent (e.g., toluene), add the immobilized lipase (e.g., Novozym 435/CALB) and the racemization catalyst (e.g., Shvo's catalyst or a similar Ru complex).

-

Acyl Donor: Add an acyl donor, such as isopropyl acetate or ethyl methoxyacetate.[19] The choice of acyl donor can significantly impact reaction rates and efficiency.

-

Reaction: Heat the mixture (e.g., 60-70 °C) under an inert atmosphere and stir. Monitor the reaction progress and enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC or HPLC.

-

Work-up: Once the reaction reaches high conversion (>95%) and high ee for the product, cool the mixture and filter to remove the immobilized enzyme and catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting product (the acylated amino alcohol) can be purified by chromatography or distillation. If the free alcohol is desired, the ester can be subsequently hydrolyzed.

Biocatalytic and Chemoenzymatic Synthesis

Modern biocatalysis offers highly sustainable and selective routes to chiral molecules.[8][21] Whole-cell biotransformations or reactions with isolated enzymes can operate in aqueous systems at ambient temperature and pressure, providing a green alternative to many traditional chemical methods.

A powerful biocatalytic strategy involves the asymmetric reduction of α-azido or α-amino ketones using carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), which use nicotinamide cofactors (NADH or NADPH) as the hydride source.[8] Another approach is the use of transaminases (TAs), which can convert a ketone into a chiral amine by transferring an amino group from an inexpensive amino donor like alanine or isopropylamine.[3][6]

More advanced strategies involve multi-enzyme cascades, where several enzymatic steps are performed sequentially in one pot.[2][4] For example, researchers have developed elegant enzymatic pathways to convert L-phenylalanine, an abundant amino acid, into enantiomerically pure 2-phenylglycinol or phenylethanolamine through a series of up to seven enzymatic steps, including deamination, epoxidation, hydrolysis, oxidation, and reductive amination.[2][4]

Summary and Future Outlook

The is a mature field with a diverse and powerful toolkit. The choice of the optimal synthetic route depends heavily on factors such as the scale of the synthesis, the cost of reagents and catalysts, the desired enantiopurity, and the available equipment.

-

Asymmetric hydrogenation and CBS reductions are highly reliable and broadly applicable methods, particularly for large-scale production.

-

Chiral auxiliary methods offer excellent predictability and control but involve additional protection/deprotection steps, which can lower overall atom economy.

-

Dynamic kinetic resolution provides an elegant solution for accessing enantiopure materials from inexpensive racemic starting materials with high yields.

-

Biocatalysis represents the frontier of sustainable synthesis, offering unparalleled selectivity under environmentally benign conditions. As more robust enzymes and efficient cofactor regeneration systems become available, enzymatic and chemoenzymatic cascades will likely become the methods of choice, particularly for complex, high-value molecules.

Future developments will likely focus on the discovery of new, more active, and more selective catalysts (both metallic and biological), the development of continuous flow processes for improved efficiency and safety, and the further integration of chemo- and biocatalysis to design novel and highly efficient synthetic cascades.

References

-

DeVries, J. G. (2002). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 6(5), 612-616. [Link]

-

Gicquel, M., et al. (2021). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 143(35), 14337–14343. [Link]

-

Li, C., et al. (2022). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

-

Liu, C., et al. (2017). Asymmetric synthesis of vicinal amino alcohols via organocatalytic sequential α-amination/Grignard addition reactions of aldehydes. Tetrahedron: Asymmetry, 28(1), 41–46. [Link]

-

Wang, Z., et al. (2019). Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid-Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids. Semantic Scholar. [Link]

-

Schwartz, B., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(11), 5190-5197. [Link]

-

Various Authors. (2022). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 51(16), 7013-7088. [Link]

-

Li, G., et al. (2015). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 17(11), 2622-2627. [Link]

-

Schwartz, B., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Request PDF. [Link]

-

Kanerva, L. T. (2010). Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ChemInform, 33(1). [Link]

-

De Vries, J. G., et al. (2002). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. American Chemical Society. [Link]

-

Tafelska-Kaczmarek, A., et al. (2017). Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol. Request PDF. [Link]

-

Kawasaki, T., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

-

Various Authors. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

-

Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

-

Riera, A., et al. (1996). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 61(12), 4040-4045. [Link]

-

Planchestainer, M., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. [Link]

-

Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. Journal of Organic Chemistry, 12(4), 506-509. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

-

Wirth, T. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

- Gao, Y., & Sharpless, K. B. (2008). Method of preparing pseudonorephedrine.

-

Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4258-4267. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Various Authors. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 241-262. [Link]

-

Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. . [Link]

-

Pàmies, O., & Bäckvall, J. E. (2004). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Arkivoc, 2004(7), 136-144. [Link]

-

Cui, Z. M., et al. (2017). Asymmetric synthesis of (R)- and (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone with enantiocomplementary carbonyl reductases. Journal of Biotechnology, 243, 1-9. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

-

Kanerva, L. T. (2004). Biocatalytic Ways to Optically Active 2Amino1-phenylethanols. ResearchGate. [Link]

-

Pàmies, O., & Bäckvall, J. E. (2003). Dynamic kinetic resolution of 1-phenylethanol (2) under different reaction conditions. ResearchGate. [Link]

-

de Souza, R. O. M. A., et al. (2013). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

-

PubChem. (n.d.). 1-Phenyl-1,2-ethanediol. PubChem. [Link]

-

de Souza, R. O. M. A., et al. (2013). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

-

Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. [Link]

-

Yilmaz, E., & Sezer, E. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

-

Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Enantioselective Synthesis of (R)-2-Amino-1-(3-chlorophenyl)ethanol: A Technical Guide

Abstract

(R)-2-Amino-1-(3-chlorophenyl)ethanol is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure is a key component in the synthesis of various bioactive molecules. This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of this valuable compound. We will delve into the mechanistic intricacies and practical considerations of three major strategies: asymmetric reduction of the corresponding prochiral ketone, kinetic resolution of the racemic amino alcohol, and the application of chiral auxiliaries. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the state-of-the-art approaches to obtaining this compound with high optical purity.

Introduction: The Significance of Chirality

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in modern drug development. This compound exemplifies such a chiral intermediate, where the precise spatial orientation of the hydroxyl and amino groups is crucial for its intended biological activity in downstream applications. This guide will focus on robust and scalable methods to achieve high enantiomeric excess (e.e.) for the desired (R)-enantiomer.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity. The core strategies are visualized in the workflow below.

Caption: Overview of synthetic strategies for this compound.

Asymmetric Reduction of 2-Amino-1-(3-chlorophenyl)ethanone

The most direct and atom-economical approach to this compound is the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-chlorophenyl)ethanone. This strategy relies on the use of a chiral catalyst or reagent to selectively deliver a hydride to one face of the carbonyl group.

Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[1] The catalyst, typically an oxazaborolidine derived from a chiral amino alcohol like (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, coordinates with borane to form a chiral complex that directs the hydride reduction.[2][3]

Mechanism of Action: The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined transition state. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric hindrance between the ketone's substituents and the catalyst's chiral framework. The larger substituent on the ketone preferentially orients away from the chiral directing group, exposing one face of the carbonyl for hydride delivery from the coordinated borane.[3]

Caption: General workflow for the CBS reduction of 2-amino-1-(3-chlorophenyl)ethanone.

Experimental Protocol (General):

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) is added dropwise at room temperature.

-

The mixture is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.

-

The reaction is cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

A solution of 2-amino-1-(3-chlorophenyl)ethanone in anhydrous THF is added slowly to the catalyst solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for completion.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography or crystallization.

-

Enantiomeric excess is determined by chiral HPLC analysis.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is another highly efficient method for the enantioselective reduction of ketones. This reaction typically employs a chiral ruthenium complex as the catalyst and a hydrogen donor such as a formic acid/triethylamine azeotrope or isopropanol.[4]

A notable example for the direct synthesis of the target molecule involves the use of a tethered Ru(II) catalyst, RuCl(S,S)-Teth-TsDpen.[4] This catalyst has demonstrated high reactivity and enantioselectivity for the reduction of unprotected α-amino ketones.[4]

| Catalyst | Substrate | Product | Yield | Enantiomeric Ratio (er) |

| RuCl(S,S)-Teth-TsDpen | 2-Amino-1-(3-chlorophenyl)ethanone | This compound | High | 99.3:0.7 |

Causality of Experimental Choices: The use of a formic acid/triethylamine mixture as the hydrogen source is common in ATH reactions. Formic acid serves as the hydride donor, while triethylamine acts as a base to facilitate the catalytic cycle. The choice of a specific chiral ligand, in this case, a TsDpen derivative, is crucial for creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the hydride transfer.

Biocatalytic Reduction

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules.[5][6] Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the asymmetric reduction of ketones to alcohols with exceptional enantioselectivity.[6] The use of whole-cell biocatalysts or isolated enzymes offers a sustainable approach, often operating under mild reaction conditions in aqueous media.[7]

For the synthesis of related chiral halo-alcohols, engineered ADHs have been successfully employed.[7] For instance, the reduction of 2-chloro-1-(3-chlorophenyl)ethanone can be achieved using a suitable ketoreductase (KRED) enzyme with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase).

Experimental Protocol (General - Whole Cell Bioreduction):

-

A culture of a microorganism expressing a suitable ketoreductase (e.g., E. coli overexpressing a specific ADH) is grown to a desired cell density.

-

The cells are harvested and resuspended in a buffer solution.

-

The substrate, 2-amino-1-(3-chlorophenyl)ethanone, is added to the cell suspension.

-

A co-substrate for cofactor regeneration (e.g., glucose or isopropanol) is also added.

-

The reaction is incubated at a controlled temperature and pH with gentle agitation.

-

The progress of the reaction and the enantiomeric excess of the product are monitored by HPLC.

-

Upon completion, the cells are removed by centrifugation, and the product is extracted from the supernatant.

-

Purification is performed by standard methods.

Kinetic Resolution of rac-2-Amino-1-(3-chlorophenyl)ethanol

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically enriched product.[8] While this method is inherently limited to a maximum theoretical yield of 50% for a single enantiomer, it can be a practical approach, especially when efficient racemization of the unreacted enantiomer is possible in a dynamic kinetic resolution (DKR) process.[8]

Enzymatic kinetic resolution is a common application of this strategy.[9][10] Lipases, for instance, can be used to selectively acylate one enantiomer of a racemic alcohol.

Caption: General workflow for the enzymatic kinetic resolution of a racemic amino alcohol.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry.[11] In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent diastereoselective reaction. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.[12]

For the synthesis of this compound, a plausible route would involve the attachment of a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, to an appropriate precursor.[11][12] For example, an N-acylated derivative of the target molecule could be prepared using a chiral auxiliary, and the subsequent reduction of the ketone would proceed with high diastereoselectivity, controlled by the auxiliary.

Trustworthiness of the Protocol: The self-validating nature of a chiral auxiliary-based protocol lies in the ability to separate the resulting diastereomers. The diastereomeric products of the key stereodetermining step can often be separated by standard chromatographic or crystallization techniques. The subsequent cleavage of the auxiliary from the purified diastereomer ensures the high enantiopurity of the final product.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methodologies. The asymmetric reduction of the corresponding prochiral ketone, particularly via ruthenium-catalyzed asymmetric transfer hydrogenation or CBS reduction, offers a direct and highly efficient route with excellent enantioselectivity. Biocatalytic reductions present a green and highly selective alternative. While kinetic resolution and the use of chiral auxiliaries are also viable strategies, they may involve additional synthetic steps. The optimal choice of synthetic route will be dictated by the specific requirements of the project, including scale, cost, and desired purity. The methods outlined in this guide provide a solid foundation for researchers and professionals in the field to produce this important chiral building block with high optical purity.

References

- Meyers, A. I. (1994). Recent advances in the asymmetric synthesis of natural products. Pure and Applied Chemistry, 66(10-11), 2137-2140.

-

Zhang, X., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89, 6085–6099. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 4(18), 3155–3158. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260. [Link]

-

Wikipedia. (2023, October 28). Chiral auxiliary. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts, 12(5), 555. [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

-

Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

Gotor-Fernández, V., & Gotor, V. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 19(11), 18839-18865. [Link]

-

Wannaporn, M., et al. (2018). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry, 16(35), 6475-6486. [Link]

-

SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

-

Wang, J., & List, B. (2016). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Synlett, 27(12), 1737-1744. [Link]

-

Seebeck, F. P., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. Chemistry – A European Journal, 15(25), 6115-6118. [Link]

-

Shibasaki, M., & Kanai, M. (2008). Kinetic resolution of racemic 1,2‐amino alcohols. Angewandte Chemie International Edition, 47(37), 6958-6960. [Link]

-

Waser, M., & Novacek, J. (2016). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry, 81(15), 6257–6268. [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

-

Wu, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13985–14041. [Link]

-

Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 256, 35-40. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

-

Fessner, W.-D. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 43(2), 288-299. [Link]

-

Lin, S., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

-

Romero, E., et al. (2023). Biocatalytic reduction of C=C bonds: A mature technology for industrial applications. Journal of Biotechnology, 369, 1-15. [Link]

-

Mamedov, V. A., & Mamedova, S. A. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. [Link]

-

Matsuda, T., et al. (2019). Asymmetric Biocatalytic Reduction of Ketones. Catalysts, 9(7), 603. [Link]

Sources

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 4. scihorizon.com [scihorizon.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]

- 10. chab.ethz.ch [chab.ethz.ch]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic applications of (R)-2-Amino-1-(3-chlorophenyl)ethanol

An In-Depth Technical Guide on the Core Therapeutic Applications of (R)-2-Amino-1-(3-chlorophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral amino alcohol that, while not therapeutically active in its own right, serves as a high-value, stereospecific intermediate in the synthesis of advanced pharmaceutical agents. Its significance lies in providing the core phenylethanolamine scaffold, which is central to a class of drugs targeting the β3-adrenergic receptor. The therapeutic potential of this foundational molecule is therefore realized through its derivatives, which are primarily developed for the treatment of overactive bladder (OAB), with significant investigational efforts in metabolic disorders such as obesity and type 2 diabetes. This guide delineates the chemical properties of this compound, elucidates the mechanism of action of the drugs derived from it, and explores their current and potential therapeutic landscapes.

Chemical Profile and Stereospecific Synthesis

This compound is a specific enantiomer of a 2-amino-1-phenylethanol derivative. The molecular structure features a phenyl ring substituted with a chlorine atom at the meta-position, and a two-carbon side chain containing a hydroxyl group at the benzylic position (C1) and an amino group at the terminal position (C2). The "(R)" designation specifies the absolute stereochemistry at the chiral center (C1), which is of paramount importance for biological activity.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol [1] |

| Appearance | Typically a solid |

| Class | Phenylethanolamine, Amino Alcohol[2] |

The therapeutic utility of phenylethanolamine derivatives is highly dependent on their stereochemistry. The (R)-enantiomer of phenylethanolamines is often the preferred substrate for enzymes such as phenylethanolamine N-methyl transferase (PNMT), which underscores the necessity of obtaining a single, pure enantiomer for drug synthesis[2]. Production of the optically pure (R)-form is achieved either through asymmetric synthesis or, more commonly, by the resolution of a racemic mixture[3].

A patent for the production of optically active 2-amino-1-phenylethanol derivatives describes methods for obtaining high-purity this compound, highlighting its role as a "remarkably usable and effective intermediate"[3].

Caption: Conceptual workflow for isolating the high-purity (R)-enantiomer.

Core Application: A Precursor to β3-Adrenergic Receptor Agonists

The primary utility of this compound is as a foundational building block for a class of drugs known as β3-adrenergic receptor (β3-AR) agonists . The phenylethanolamine structure is a classic pharmacophore that mimics endogenous catecholamines like norepinephrine, allowing it to bind to adrenergic receptors. By modifying the substituents on the amino group and the phenyl ring, medicinal chemists can achieve high selectivity for the β3-AR subtype.

The β3-AR is a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the urinary bladder and in adipose tissue[4][5]. Its activation initiates a signaling cascade that leads to smooth muscle relaxation and metabolic stimulation, making it a valuable therapeutic target.

Mechanism of Action: β3-Adrenergic Receptor Signaling

β3-AR agonists derived from the (R)-2-amino-1-phenylethanol scaffold operate through a well-defined pathway:

-

Binding and Activation: The agonist binds to the extracellular domain of the β3-AR.

-

G-Protein Coupling: This induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells[4].

Caption: Signaling cascade initiated by β3-adrenergic receptor activation.

Therapeutic Landscape of Derived β3-Adrenergic Agonists

The clinical application of drugs synthesized from the this compound core is focused and expanding.

Approved Indication: Overactive Bladder (OAB)

The most successful application of β3-AR agonists is in the treatment of OAB. This condition is characterized by urinary urgency, frequency, and incontinence. By activating β3-receptors in the detrusor muscle, these drugs cause the bladder to relax, thereby increasing its storage capacity and reducing the symptoms of OAB[5].

Table 2: Prominent β3-Adrenergic Agonists

| Drug Name | Trade Name(s) | Development Status | Primary Indication |

| Mirabegron | Myrbetriq, Betmiga | Approved (FDA, EMA)[5] | Overactive Bladder (OAB) |

| Vibegron | Gemtesa | Approved (FDA) | Overactive Bladder (OAB) |